molecular formula C11H24OSi B14467632 Silane, trimethyl[(1Z)-1-octenyloxy]- CAS No. 71985-42-7

Silane, trimethyl[(1Z)-1-octenyloxy]-

Cat. No.: B14467632
CAS No.: 71985-42-7
M. Wt: 200.39 g/mol
InChI Key: NFVWWZAUHAKBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, trimethyl[(1Z)-1-octenyloxy]- is an organosilicon compound with the molecular formula C11H24OSi. It is characterized by the presence of a silicon atom bonded to three methyl groups and an octenyloxy group. This compound is part of a broader class of silanes, which are widely used in various chemical applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(1Z)-1-octenyloxy]- typically involves the reaction of trimethylchlorosilane with an appropriate alcohol or alkoxide under controlled conditions. One common method is the reaction of trimethylchlorosilane with 1-octen-3-ol in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product through further reaction steps .

Industrial Production Methods

In industrial settings, the production of Silane, trimethyl[(1Z)-1-octenyloxy]- often involves large-scale batch or continuous processes. These processes utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(1Z)-1-octenyloxy]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Silane, trimethyl[(1Z)-1-octenyloxy]- include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield silanols or siloxanes, while reduction reactions can produce various silane derivatives .

Scientific Research Applications

Silane, trimethyl[(1Z)-1-octenyloxy]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(1Z)-1-octenyloxy]- involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which stabilizes positive charges and facilitates reactions with electrophiles. This property allows the compound to participate in a range of chemical transformations, including electrophilic substitution and radical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Silane, trimethyl[(1Z)-1-octenyloxy]- include:

Uniqueness

What sets Silane, trimethyl[(1Z)-1-octenyloxy]- apart from these similar compounds is its unique octenyloxy group, which imparts distinct reactivity and properties. This group allows for specific interactions and applications that are not possible with other trimethylsilyl derivatives .

Properties

CAS No.

71985-42-7

Molecular Formula

C11H24OSi

Molecular Weight

200.39 g/mol

IUPAC Name

trimethyl(oct-1-enoxy)silane

InChI

InChI=1S/C11H24OSi/c1-5-6-7-8-9-10-11-12-13(2,3)4/h10-11H,5-9H2,1-4H3

InChI Key

NFVWWZAUHAKBPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CO[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.